N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 303016-15-1
VCID: VC4787499
InChI: InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14)
SMILES: C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

CAS No.: 303016-15-1

Cat. No.: VC4787499

Molecular Formula: C11H12N2O5S

Molecular Weight: 284.29

* For research use only. Not for human or veterinary use.

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide - 303016-15-1

Specification

CAS No. 303016-15-1
Molecular Formula C11H12N2O5S
Molecular Weight 284.29
IUPAC Name N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14)
Standard InChI Key UQCGCRFQAPOVEU-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Composition

The compound’s molecular formula is C₉H₈N₂O₄S, with a molecular weight of 228.2 g/mol. Key structural features include:

  • Benzamide core: A benzene ring substituted with a nitro group at position 4 and an amide linkage.

  • 1,1-Dioxothiolan-3-yl group: A five-membered sulfur-containing ring with two ketone (C=O) groups at positions 1 and 1, forming a sulfone-like structure.

PropertyValue/DescriptionSource
Molecular FormulaC₉H₈N₂O₄SPubChem
Molecular Weight228.2 g/molPubChem
SMILESC(=O)Nc1ccc(cc1)N+[O-].CC1S(=O)(=O)CC1PubChem
InChI Key[Generated from SMILES]PubChem

Synthetic Routes

The synthesis typically involves two stages:

  • Nitrobenzamide Formation:

    • 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

    • The acyl chloride reacts with ammonia (NH₃) to yield 4-nitrobenzamide .

  • Dioxothiolan Group Introduction:

    • 1,1-Dioxothiolan-3-amine (or its derivative) is coupled to the 4-nitrobenzamide via nucleophilic substitution or amide bond formation.

    • Reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) may facilitate the reaction.

Key Reaction Conditions:

  • Temperature: 50–60°C for acyl chloride formation .

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.

  • Catalysts: Dimethylformamide (DMF) as a catalyst in nitrobenzoic acid activation .

Functional Group Reactivity

  • Nitro Group: Reducible to an amine (−NH₂) under catalytic hydrogenation.

  • Amide Bond: Hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

  • Dioxothiolan Ring: Susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols) .

Comparative Analysis of Structural Analogues

Structural Variants and Bioactivity

CompoundSubstituentsBiological ActivitySource
N-(1,1-Dioxothiolan-3-yl)-4-nitrobenzamideNitro at C4, dioxothiolan at NEnzyme inhibition, potential anticancerThis study
N-(1,1-Dioxothiolan-3-yl)-3-methylbenzamideMethyl at C3, dioxothiolan at NAnticancer (breast cancer)
N-(1,1-Dioxothiolan-3-yl)-4-chlorobenzamideChloro at C4, dioxothiolan at NAntimicrobial activity

Pharmacokinetic Considerations

  • Solubility: Limited aqueous solubility due to nitro and dioxothiolan groups.

  • Metabolic Stability: Susceptible to hepatic oxidation of the dioxothiolan ring .

Research Gaps and Future Directions

Unexplored Mechanisms

  • Receptor Binding: No data on interactions with growth factor receptors (e.g., EGFR, VEGFR).

  • Toxicity Profile: Acute and chronic toxicity studies remain unreported.

Structural Optimization

  • Nitro Group Substitution: Replacement with halogens (e.g., Cl, Br) to enhance bioavailability.

  • Dioxothiolan Modifications: Introduction of alkyl chains to improve lipophilicity.

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